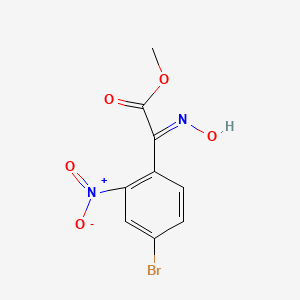
Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate is an organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring The compound also contains a bromine atom, a hydroxyimino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate typically involves multi-step organic reactions. One possible synthetic route could involve the nitration of a brominated aromatic compound followed by esterification and oximation reactions.
Nitration: The brominated aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The resulting nitro compound is then reacted with methanol in the presence of an acid catalyst to form the ester.
Oximation: Finally, the ester is treated with hydroxylamine to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Reduction: Methyl 2-(4-amino-2-nitrophenyl)-2-(hydroxyimino)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetic acid and methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chloro-2-nitrophenyl)-2-(hydroxyimino)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)propanoate: Similar structure but with a different ester group.
Uniqueness
Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the bromine atom can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H7BrN2O5 |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
methyl (2E)-2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3/b11-8+ |
InChI Key |
DBFMDFCETKWFBB-DHZHZOJOSA-N |
Isomeric SMILES |
COC(=O)/C(=N/O)/C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


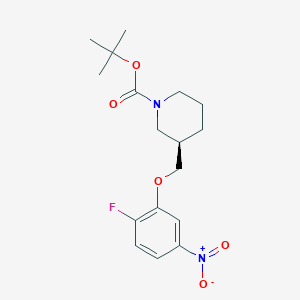

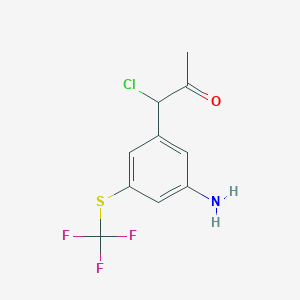
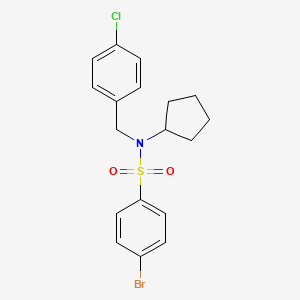
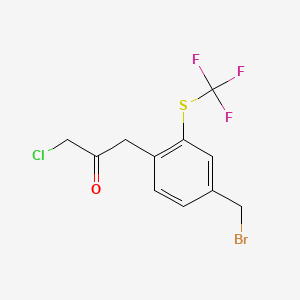
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
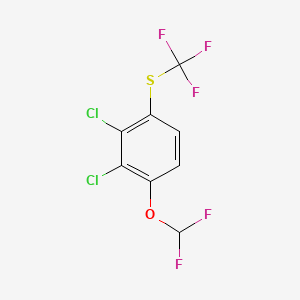
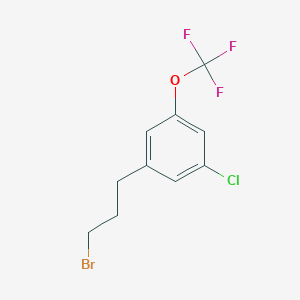
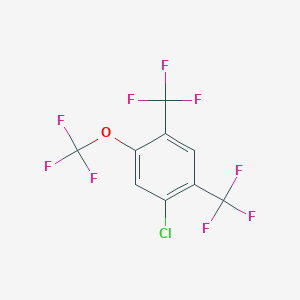
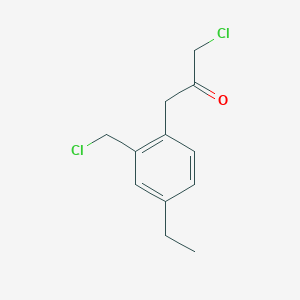
![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
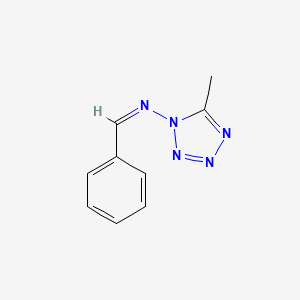
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)

